molecular formula C25H23ClN2O B11523024 N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide

N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B11523024
M. Wt: 402.9 g/mol
InChI Key: GABJEMYOCSTNBS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide is a complex organic compound with a unique structure that combines multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide typically involves multi-step organic reactions One common approach starts with the preparation of the core cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline structure through a series of cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and for developing new synthetic methodologies.

Biology

In biological research, N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure may impart unique characteristics to materials in which it is incorporated.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide
  • N-(4-methylphenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide

Uniqueness

What sets N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the 4-chlorophenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxamide

InChI

InChI=1S/C25H23ClN2O/c26-18-7-9-19(10-8-18)27-25(29)17-11-22-20-5-1-3-15(20)13-28-14-16-4-2-6-21(16)23(12-17)24(22)28/h1-2,5-12,15-16,20-21H,3-4,13-14H2,(H,27,29)

InChI Key

GABJEMYOCSTNBS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1CN3CC4CC=CC4C5=C3C2=CC(=C5)C(=O)NC6=CC=C(C=C6)Cl

Origin of Product

United States

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